REACTION_CXSMILES
|
CC1NC(C(OCC)=O)=C(C)C=1.I.C=O.[CH3:16][C:17]1[NH:18][C:19]([C:24](OCC)=O)=[C:20]([CH3:23])[C:21]=1[CH3:22]>CCOCC.C(O)(=O)C>[CH3:16][C:17]1[NH:18][C:19]([CH3:24])=[C:20]([CH3:23])[C:21]=1[CH3:22]
|
Name
|
|
Quantity
|
1.64 g
|
Type
|
reactant
|
Smiles
|
CC=1NC(=C(C1)C)C(=O)OCC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
I
|
Name
|
|
Quantity
|
0.589 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1NC(=C(C1C)C)C(=O)OCC
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
It was purified by distillation (10 mm, 60° C.)
|
Type
|
CUSTOM
|
Details
|
to give 0.628 g (52%), m.p. 106°-108° C. (lit4 m.p. 111°-112° C.)
|
Name
|
|
Type
|
|
Smiles
|
CC1=C(C(=C(N1)C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |